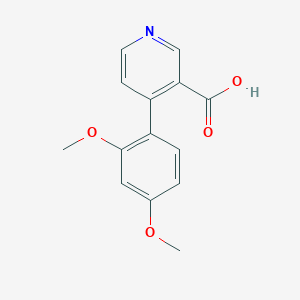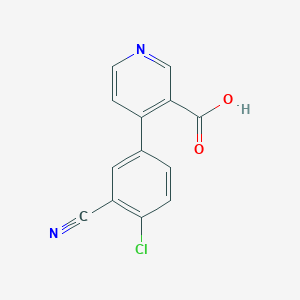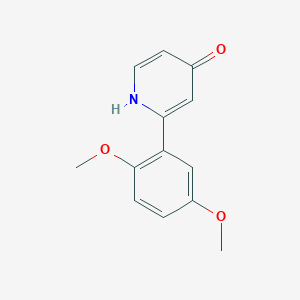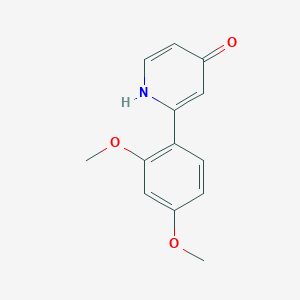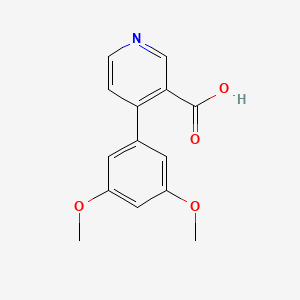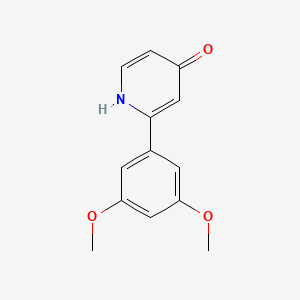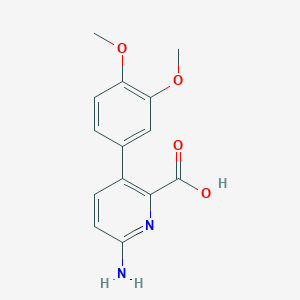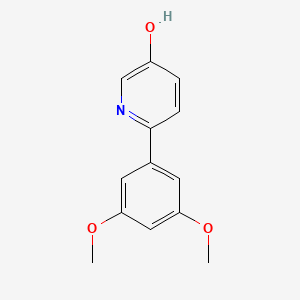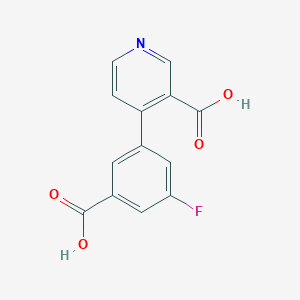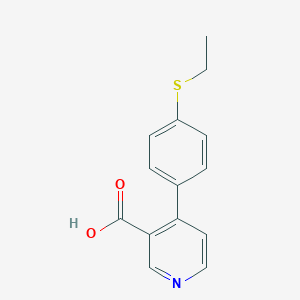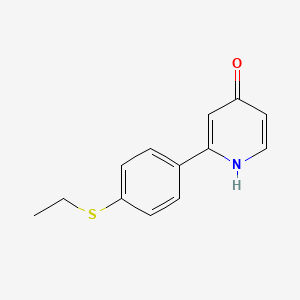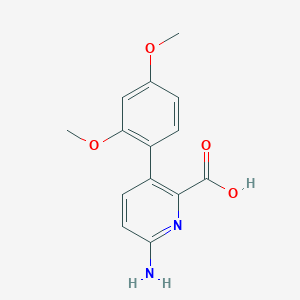
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of an amino group at the 6th position and a 2,4-dimethoxyphenyl group at the 3rd position of the picolinic acid structure. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile and ammonium acetate to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to facilitate the synthesis under ambient conditions. For instance, UiO-66 (Zr)-N(CH2PO3H2)2 has been employed as a catalyst in the synthesis of picolinic acid derivatives .
化学反应分析
Types of Reactions
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinic acid derivatives.
科学研究应用
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential antiviral properties, particularly against enveloped viruses.
Industry: Utilized in the development of novel herbicides and pesticides.
作用机制
The mechanism of action of 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a herbicide, it may bind to auxin-signaling F-box proteins, disrupting normal plant growth processes . In antiviral applications, it may inhibit viral entry by blocking the fusion of the viral envelope with the host cell membrane .
相似化合物的比较
Similar Compounds
Picolinic acid: A simpler analog with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid is unique due to the presence of both an amino group and a 2,4-dimethoxyphenyl group, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to interact with specific molecular targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
6-amino-3-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-8-3-4-9(11(7-8)20-2)10-5-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJVNQOFUYGMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
